Cas no 1192-79-6 (5-Methyl-1H-pyrrole-2-carbaldehyde)

5-Methyl-1H-pyrrole-2-carbaldehyde 化学的及び物理的性質
名前と識別子
-
- 5-Methyl-1H-pyrrole-2-carbaldehyde
- 5-Methylpyrrole-2-carbaldehyde
- 1H-Pyrrole-2-carboxaldehyde,5-methyl-
- 5-methyl-1H-Pyrrole-2-carboxaldehyde
- 1H-Pyrrole-2-carboxaldehyde,5-methyl
- 5-methyl-1H-pyrrole-2-carbaldehyde(SALTDATA: FREE)
- 5-Methyl-2-formylpyrrole
- 5-methyl-2-pyrrolecarbaldehyde
- 5-Methylpyrrole-2-carboxaldehyde
- UNII-SP16VW48RI
- 1H-Pyrrole-2-carboxaldehyde, 5-methyl-
- 2-formyl-5-methylpyrrole
- SP16VW48RI
- LFWLUDLUCDRDAF-UHFFFAOYSA-N
- NSC81349
- 5-Methyl-2-pyrrolaldehyde
- SP712
- Pyrrole-2-carboxaldehyde, 5-methyl
- STL163414
- 3298AA
- BBL011859
- NSC-81349
- SCHEMBL2818048
- MFCD08236773
- SY016074
- 5-methyl-1H-pyrrole-2-carbaldehyde, AldrichCPR
- CS-0038064
- CCG-40438
- 1192-79-6
- AM803022
- EN300-120127
- Q27289321
- AKOS000111984
- A892606
- DS-17222
- FT-0763304
- InChI=1/C6H7NO/c1-5-2-3-6(4-8)7-5/h2-4,7H,1H
- NSC 81349
- AB43978
- 5-Methyl-1H-pyrrole-2-carbaldehyde #
- Z1198176668
- DTXSID50152341
- C6H7NO
- DB-061547
-
- MDL: MFCD08236773
- インチ: 1S/C6H7NO/c1-5-2-3-6(4-8)7-5/h2-4,7H,1H3
- InChIKey: LFWLUDLUCDRDAF-UHFFFAOYSA-N
- ほほえんだ: O=C([H])C1=C([H])C([H])=C(C([H])([H])[H])N1[H]
計算された属性
- せいみつぶんしりょう: 109.05300
- どういたいしつりょう: 109.052764
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 1
- 重原子数: 8
- 回転可能化学結合数: 1
- 複雑さ: 92.5
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 互変異性体の数: 8
- トポロジー分子極性表面積: 32.9
- ひょうめんでんか: 0
- 疎水性パラメータ計算基準値(XlogP): 0.9
じっけんとくせい
- 密度みつど: 1.14
- ふってん: 226.1℃/760mmHg
- フラッシュポイント: 95.8℃
- 屈折率: 1.589
- PSA: 32.86000
- LogP: 1.13560
5-Methyl-1H-pyrrole-2-carbaldehyde セキュリティ情報
5-Methyl-1H-pyrrole-2-carbaldehyde 税関データ
- 税関コード:2933990090
- 税関データ:
中国税関番号:
2933990090概要:
293399090.他の窒素ヘテロ原子のみを含む複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%
申告要素:
製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください
要約:
293399090.窒素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%
5-Methyl-1H-pyrrole-2-carbaldehyde 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-120127-0.5g |
5-methyl-1H-pyrrole-2-carbaldehyde |
1192-79-6 | 95% | 0.5g |
$70.0 | 2023-02-15 | |
Enamine | EN300-120127-0.1g |
5-methyl-1H-pyrrole-2-carbaldehyde |
1192-79-6 | 95% | 0.1g |
$32.0 | 2023-02-15 | |
eNovation Chemicals LLC | D374634-5g |
5-Methylpyrrole-2-carbaldehyde |
1192-79-6 | 97% | 5g |
$870 | 2024-05-24 | |
eNovation Chemicals LLC | D374634-25g |
5-Methylpyrrole-2-carbaldehyde |
1192-79-6 | 97% | 25g |
$1820 | 2024-05-24 | |
ChemScence | CS-0038064-500mg |
5-Methyl-1H-pyrrole-2-carbaldehyde |
1192-79-6 | 99.93% | 500mg |
$120.0 | 2022-04-28 | |
ChemScence | CS-0038064-250mg |
5-Methyl-1H-pyrrole-2-carbaldehyde |
1192-79-6 | 99.93% | 250mg |
$108.0 | 2022-04-28 | |
eNovation Chemicals LLC | D691278-1g |
5-Methylpyrrole-2-carbaldehyde |
1192-79-6 | >95% | 1g |
$100 | 2023-09-02 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1108704-1g |
5-Methyl-1H-pyrrole-2-carbaldehyde |
1192-79-6 | 98% | 1g |
¥256.00 | 2024-08-09 | |
ChemScence | CS-0038064-1g |
5-Methyl-1H-pyrrole-2-carbaldehyde |
1192-79-6 | 99.93% | 1g |
$131.0 | 2022-04-28 | |
eNovation Chemicals LLC | D691278-10g |
5-Methylpyrrole-2-carbaldehyde |
1192-79-6 | >95% | 10g |
$325 | 2024-07-20 |
5-Methyl-1H-pyrrole-2-carbaldehyde 関連文献
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Ying Wang,Zhen-Jie Zhang,Wei Shi,Peng Cheng,Dai-Zheng Liao,Shi-Ping Yan CrystEngComm, 2010,12, 1086-1089
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Biao Ye,Hong Xu,Binbin Bao,Jin Xuan,Li Zhang RSC Adv., 2017,7, 48826-48834
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Aleksei Bytchkov,Franck Fayon,Dominique Massiot,Louis Hennet,David L. Price Phys. Chem. Chem. Phys., 2010,12, 1535-1542
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Lara Cala,Abraham Mendoza,Francisco J. Fañanás,Félix Rodríguez Chem. Commun., 2013,49, 2715-2717
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Nikolay Gerasimchuk,Andrey N. Esaulenko,Kent N. Dalley,Curtis Moore Dalton Trans., 2010,39, 749-764
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Ying Zhou,Kondapa Naidu Bobba,Xue Wei Lv,Dan Yang,Nithya Velusamy,Jun Feng Zhang Analyst, 2017,142, 345-350
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Yang Li,Ziling Chang,Fangmin Huang,Pengyan Wu,Huacong Chu,Jian Wang Dalton Trans., 2018,47, 9267-9273
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Abdel Rahman Abdel Fattah,Sarah Mishriki,Tobias Kammann,Rakesh P. Sahu,Fei Geng Biomater. Sci., 2018,6, 683-694
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Amrit Kumar Thakur,Ravishankar Sathyamurthy,Velraj Ramalingam,Iseult Lynch,Swellam Wafa Sharshir,Zhenjun Ma,Ganeshkumar Poongavanam,Suyeong Lee,Yeseul Jeong,Jang-Yeon Hwang Environ. Sci.: Processes Impacts, 2021,23, 923-946
5-Methyl-1H-pyrrole-2-carbaldehydeに関する追加情報
Introduction to 5-Methyl-1H-pyrrole-2-carbaldehyde (CAS No. 1192-79-6)
5-Methyl-1H-pyrrole-2-carbaldehyde, with the chemical formula C₆H₇NO, is a heterocyclic aldehyde that has garnered significant attention in the field of pharmaceutical chemistry and organic synthesis. This compound belongs to the pyrrole family, a class of nitrogen-containing heterocycles that are widely recognized for their diverse biological activities and structural versatility. The presence of both a methyl group and an aldehyde functionality makes it a valuable intermediate in the synthesis of more complex molecules, particularly in the development of novel therapeutic agents.
The CAS No. 1192-79-6 uniquely identifies this compound in scientific literature and industrial applications, ensuring precise referencing and consistency across different research groups and manufacturers. As a key building block, 5-Methyl-1H-pyrrole-2-carbaldehyde plays a crucial role in the construction of pharmacophores, which are specific arrangements of atoms responsible for a molecule's biological activity. Its structural features allow for easy functionalization, enabling chemists to tailor its properties for various applications.
In recent years, there has been growing interest in the exploration of pyrrole derivatives due to their potential as bioactive compounds. The aldehyde group in 5-Methyl-1H-pyrrole-2-carbaldehyde serves as a versatile handle for further chemical modifications, such as condensation reactions with amines to form Schiff bases or participation in Michael additions. These reactions are fundamental in the synthesis of more intricate structures, including those found in natural products and drug candidates.
One of the most compelling aspects of 5-Methyl-1H-pyrrole-2-carbaldehyde is its utility in medicinal chemistry. Researchers have leveraged its scaffold to develop molecules with antimicrobial, anti-inflammatory, and anticancer properties. For instance, studies have demonstrated its role as a precursor in the synthesis of pyrrole-based inhibitors that target specific enzymes involved in disease pathways. The flexibility offered by its structure allows for the creation of analogs with enhanced potency and selectivity.
The synthesis of 5-Methyl-1H-pyrrole-2-carbaldehyde typically involves multi-step organic reactions, often starting from readily available pyrrole derivatives. Advanced synthetic methodologies, such as catalytic hydrogenation and oxidation processes, have been optimized to improve yield and purity. These advancements reflect the ongoing efforts to streamline the production of valuable intermediates like this one, making them more accessible for industrial-scale applications.
Recent breakthroughs in computational chemistry have further enhanced the understanding of 5-Methyl-1H-pyrrole-2-carbaldehyde's reactivity and potential applications. Molecular modeling techniques allow researchers to predict how this compound might interact with biological targets, providing insights into its mechanism of action. Such simulations are increasingly integral to drug discovery pipelines, reducing the reliance on empirical trial-and-error approaches.
In addition to its pharmaceutical relevance, 5-Methyl-1H-pyrrole-2-carbaldehyde has found utility in materials science. Its ability to form stable complexes with metals makes it a candidate for use in coordination chemistry and catalysis. These complexes can exhibit unique electronic properties, opening doors for applications in luminescent materials and sensors.
The growing body of research on 5-Methyl-1H-pyrrole-2-carbaldehyde underscores its importance as a versatile intermediate. As synthetic methodologies continue to evolve, new possibilities for its application will undoubtedly emerge. Collaborative efforts between academia and industry are essential to fully exploit its potential in addressing complex challenges in medicine and materials science.
Looking ahead, the development of innovative synthetic routes and computational tools will be critical in maximizing the utility of 5-Methyl-1H-pyrrole-2-carbaldehyde. By integrating experimental data with theoretical predictions, researchers can accelerate the discovery process and bring novel compounds to fruition more efficiently. This compound exemplifies how fundamental building blocks can serve as springboards for scientific progress across multiple disciplines.
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